molecular formula C15H14BrNO3S B2393499 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 1794884-25-5

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Cat. No. B2393499
CAS RN: 1794884-25-5
M. Wt: 368.25
InChI Key: OQZYVVVLBUOLRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of phase transfer catalyst (PTC) techniques . For instance, the addition reaction of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate to carbon disulfide, followed by a cyclization reaction through the treatment with chloroacetonitrile or ethyl chloroacetate under PTC conditions, has been reported .

Scientific Research Applications

Enhancement of A1 Adenosine Receptor Activity

2-Amino-3-aroylthiophenes, including structures related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate, have been studied for their agonist allosteric enhancer (AE) activity at the A(1) adenosine receptor (A(1)AR). These compounds can stabilize the agonist-A(1)AR-G protein ternary complex, indicating their potential to enhance A1 adenosine receptor activity and modulate physiological processes influenced by adenosine signaling (Luetjens et al., 2003).

Enzyme and Protein Interaction Studies

The specificity of 2-hydroxy-5-nitrobenzyl bromide for tryptophan has been utilized to study the properties of tryptophan residues in proteins like pepsin. This approach aids in understanding protein structure and function by facilitating the isolation of peptides containing modified tryptophan residues and providing insights into protein conformation and activity (Dopheide & Jones, 1968).

Synthetic Chemistry Applications

The molecule has relevance in synthetic chemistry, where related compounds are used in the synthesis of complex molecules. For instance, (2-aminobenzyl) triphenylphosphonium bromide reactions with various aldehydes under microwave-assisted conditions offer a novel synthesis route for 2-substituted indoles, demonstrating the utility of related structures in facilitating organic synthesis (Kraus & Guo, 2008).

Biochemical Research

Compounds structurally related to this compound are instrumental in biochemical research, such as investigating the metabolic pathways of psychoactive substances in rats. These studies highlight the potential for related compounds to serve as metabolic probes or to understand drug metabolism and pharmacokinetics (Kanamori et al., 2002).

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-10-2-7-13(21-10)15(19)20-9-14(18)17-8-11-3-5-12(16)6-4-11/h2-7H,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZYVVVLBUOLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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